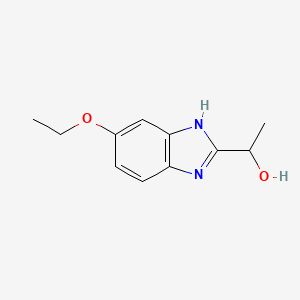

1-(6-ethoxy-1H-benzimidazol-2-yl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of 1-(6-ethoxy-1H-benzimidazol-2-yl)ethanol typically involves the condensation of 2-aminobenzimidazole with ethyl chloroacetate, followed by reduction of the resulting ester to the corresponding alcohol . The reaction is usually carried out under reflux conditions in ethanol, with a product yield of around 74% . Industrial production methods may involve similar synthetic routes, optimized for higher yields and purity .

Chemical Reactions Analysis

1-(6-Ethoxy-1H-benzimidazol-2-yl)ethanol undergoes various chemical reactions, including:

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures . Major products formed from these reactions include various substituted benzimidazole derivatives with potential biological activities .

Scientific Research Applications

1-(6-Ethoxy-1H-benzimidazol-2-yl)ethanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(6-ethoxy-1H-benzimidazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to anticancer effects . The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

1-(6-Ethoxy-1H-benzimidazol-2-yl)ethanol can be compared with other similar compounds, such as:

1-(2,6-Dichloro-3-fluoro-phenyl)ethanol: This compound has similar structural features but different substituents, leading to distinct biological activities.

2-(1-Methyl-1H-imidazol-2-yl)ethanol: This compound has a similar benzimidazole core but different functional groups, resulting in different chemical and biological properties.

2-(6-Fluoro-1H-benzimidazol-2-yl)ethanol: This compound has a similar benzimidazole ring but different substituents, leading to unique applications and activities.

The uniqueness of this compound lies in its specific combination of functional groups and their effects on its chemical and biological properties .

Biological Activity

1-(6-ethoxy-1H-benzimidazol-2-yl)ethanol is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the biological activity, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure

The compound is characterized by a benzimidazole core, which is known for its diverse biological activities. The structural formula can be represented as follows:

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens. Studies indicate that derivatives of benzimidazole, including this compound, exhibit significant antibacterial properties.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 64 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | Notable activity observed |

These results suggest that this compound could serve as a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory potential of this compound. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that may involve the modulation of NF-kB signaling pathways. This activity is crucial for conditions characterized by chronic inflammation.

Enzyme Inhibition

The compound's mechanism primarily involves the inhibition of specific enzymes linked to bacterial growth and inflammation. For instance, compounds similar to this compound have been shown to inhibit DprE1, an enzyme critical for the cell wall biosynthesis of Mycobacterium tuberculosis. This inhibition leads to bacterial cell death and presents a potential therapeutic pathway for tuberculosis treatment .

Study 1: Antimicrobial Efficacy

A study conducted on various benzimidazole derivatives, including this compound, revealed that these compounds exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized standard agar dilution methods to determine MIC values, confirming the efficacy of the compound against resistant strains .

Study 2: Anti-inflammatory Effects

In another investigation focusing on anti-inflammatory properties, researchers treated macrophages with this compound and measured cytokine levels post-treatment. The results indicated a significant reduction in TNF-alpha and IL-6 production, supporting its potential use in managing inflammatory diseases .

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that compounds in this class may possess favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The ability to penetrate biological membranes effectively enhances their therapeutic potential. Further studies are necessary to fully characterize these properties in vivo.

Properties

IUPAC Name |

1-(6-ethoxy-1H-benzimidazol-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-3-15-8-4-5-9-10(6-8)13-11(12-9)7(2)14/h4-7,14H,3H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCLPHLZPWCYPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(N2)C(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.